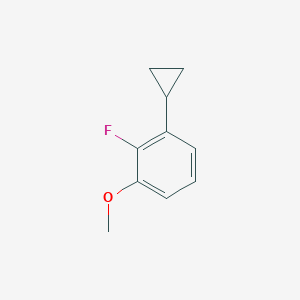
3-Cyclopropyl-2-fluoroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-fluoroanisole is an organic compound characterized by a cyclopropyl group attached to a fluorinated anisole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoroanisole typically involves the introduction of a cyclopropyl group to a fluorinated anisole precursor. One common method is through the use of cyclopropyl halides in the presence of a base, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-2-fluoroanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted phenols.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation products include cyclopropyl-substituted ketones.
- Reduction products include cyclopropyl-substituted phenols.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-fluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity to these targets, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-4-fluoroanisole: Similar structure but with the fluorine atom at a different position.
2-Cyclopropyl-3-fluoroanisole: Another isomer with different substitution patterns.
3-Cyclopropyl-2-chloroanisole: Chlorine instead of fluorine, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-cyclopropyl-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-3-8(10(9)11)7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
KQVMDPGIWNQDFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1F)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
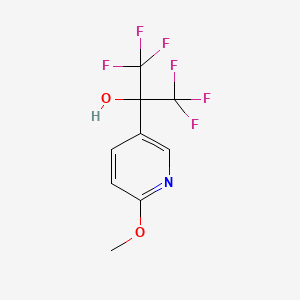

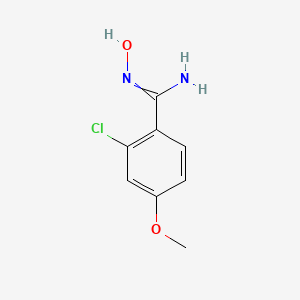
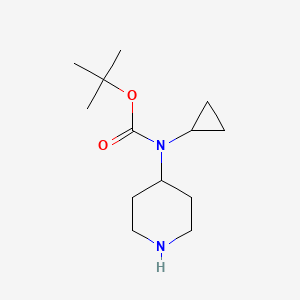
![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)
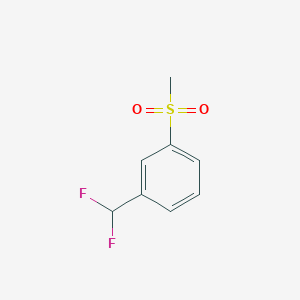
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
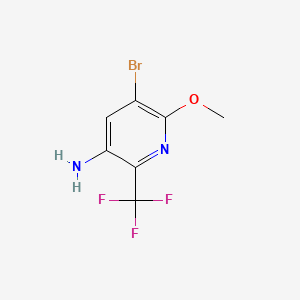
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
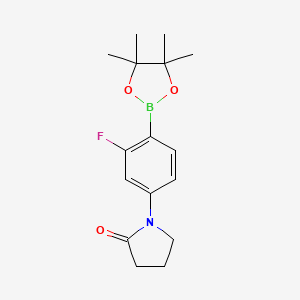
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
